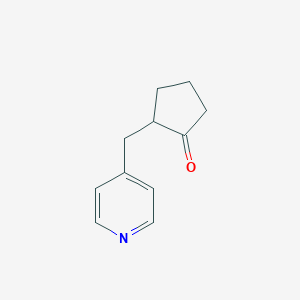

2-(4-Pyridylmethyl)cyclopentanone

Description

Properties

CAS No. |

13640-53-4 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(pyridin-4-ylmethyl)cyclopentan-1-one |

InChI |

InChI=1S/C11H13NO/c13-11-3-1-2-10(11)8-9-4-6-12-7-5-9/h4-7,10H,1-3,8H2 |

InChI Key |

KCCWUQWTDYABRH-UHFFFAOYSA-N |

SMILES |

C1CC(C(=O)C1)CC2=CC=NC=C2 |

Canonical SMILES |

C1CC(C(=O)C1)CC2=CC=NC=C2 |

Synonyms |

2-(4-Pyridylmethyl)cyclopentanone |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Neurodegenerative Disease Treatment

One of the most promising applications of 2-(4-Pyridylmethyl)cyclopentanone is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that derivatives of this compound can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. By inhibiting AChE, these compounds can enhance acetylcholine levels in the brain, potentially improving memory and cognitive function .

- Mechanism of Action : The compound acts through an indirect cholinomimetic pathway, which is crucial for addressing the cholinergic deficits observed in Alzheimer’s disease. This mechanism allows for better stability and efficacy compared to existing treatments .

- Case Studies : In a study evaluating various pyridine derivatives, 2-(4-Pyridylmethyl)cyclopentanone demonstrated significant AChE inhibition with an IC50 value indicating high potency compared to standard drugs like donepezil .

Chemical Synthesis and Intermediate

Synthesis of Complex Molecules

2-(4-Pyridylmethyl)cyclopentanone serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.

- Functionalization Reactions : The compound can undergo several reactions such as alkylation, acylation, and oxidation to yield derivatives that possess enhanced biological activity or different pharmacological profiles .

- Applications in Drug Design : The ability to modify the pyridine ring or cyclopentanone moiety opens pathways for developing new drugs targeting various biological pathways beyond neurodegeneration, including anti-cancer and anti-inflammatory agents .

Materials Science

Photocatalytic Applications

Recent advancements have explored the use of pyridine derivatives in materials science, particularly in photocatalysis. Compounds similar to 2-(4-Pyridylmethyl)cyclopentanone have been integrated into metal-organic frameworks (MOFs) that exhibit photocatalytic properties under visible light.

- Photocatalyst Development : For instance, incorporating pyridine-based ligands into MOFs has shown promise in environmental applications such as degrading pollutants and reducing heavy metals from aqueous solutions .

Summary Table of Applications

| Application Area | Specific Use Case | Mechanism/Functionality |

|---|---|---|

| Medicinal Chemistry | Alzheimer's disease treatment | AChE inhibition |

| Chemical Synthesis | Intermediate for complex organic molecules | Versatile functionalization |

| Materials Science | Photocatalytic applications | Environmental remediation through MOFs |

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Physicochemical Properties

Table 2. Key Physicochemical and Environmental Data

*log Kow for cyclopentanone sourced externally; other data derived from evidence.

Q & A

Q. What synthetic methodologies are effective for producing 2-(4-Pyridylmethyl)cyclopentanone?

Answer:

- Aldol Condensation : Cyclopentanone derivatives can be synthesized via acid-catalyzed self-condensation. For example, H-beta zeolites enhance reaction efficiency by promoting proton transfer and reducing side reactions .

- Mannich Reaction : Base-catalyzed reactions involving cyclopentanone, aldehydes, and amines (e.g., pyrrolidine) yield functionalized derivatives. Optimize solvent polarity (e.g., ethanol) and stoichiometric ratios to improve regioselectivity .

- Key Parameters : Monitor reaction progress using TLC and isolate products via column chromatography with ethyl acetate/hexane gradients.

Q. What spectroscopic techniques are critical for structural characterization?

Answer:

- Infrared Spectroscopy (IR) : Identify carbonyl stretching vibrations (1680–1750 cm⁻¹) and pyridyl C-N bonds (1220–1350 cm⁻¹). Compare with reference spectra for arylidene derivatives .

- NMR Analysis : Use -NMR to resolve cyclopentanone methylene protons (δ 1.5–2.5 ppm) and pyridyl aromatic protons (δ 7.0–8.5 ppm). -NMR confirms ketone carbons (δ 210–220 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns, especially for photodegradation products .

Q. How should researchers handle safety concerns during synthesis?

Answer:

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of cyclopentanone derivatives. Avoid inhalation of volatile intermediates .

- Waste Management : Collect halogenated byproducts (e.g., 4-chlorophenyl derivatives) in sealed containers for incineration, adhering to UN 3082 environmental hazard protocols .

Advanced Research Questions

Q. How do electronic substituents influence photochemical reactivity in arylidenecyclopentanone derivatives?

Answer:

- Electron-Donating Groups (EDGs) : Substituents like dimethylamino (NMe₂) or methoxy (OMe) enhance π-electron delocalization, stabilizing intermediates during photocyclization. This increases quantum yields for heterocycle formation (e.g., quinolines) .

- Steric Effects : Bulky substituents (e.g., 3,4-dimethoxy groups) may hinder cyclization, requiring longer irradiation times or polar solvents (e.g., methanol) to improve reaction kinetics .

- Experimental Design : Use UV-Vis spectroscopy to track reaction progress and HPLC to isolate photoproducts.

Q. What strategies resolve contradictions in reported toxicity or environmental impact data?

Answer:

- Data Validation : Cross-reference limited ecotoxicity data (e.g., from SDS sheets) with computational models (e.g., EPI Suite) to estimate biodegradability (BIOWIN) and bioaccumulation potential (BCF) .

- In Vitro Testing : Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) for aquatic impact assessment. For human safety, prioritize Ames tests for mutagenicity .

Q. How can catalytic systems be optimized for asymmetric synthesis of chiral cyclopentanone derivatives?

Answer:

- Chiral Catalysts : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Cu(II)-pyrrolidine) to induce enantioselectivity in Mannich reactions. Monitor enantiomeric excess (ee) via chiral HPLC .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst solubility and transition-state stabilization, enhancing stereochemical outcomes .

Q. What computational methods predict thermodynamic properties of 2-(4-Pyridylmethyl)cyclopentanone?

Answer:

Q. How do reaction conditions affect byproduct formation in cyclopentanone self-condensation?

Answer:

- Temperature Control : Elevated temperatures (>120°C) favor aldol adduct dehydration but may produce polymeric byproducts. Use reflux conditions with acid scavengers (e.g., molecular sieves) .

- Catalyst Recycling : Zeolite catalysts (e.g., H-beta) can be regenerated via calcination (500°C, 4 hours) to restore activity and minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.